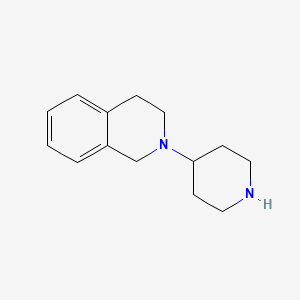

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines can be synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .

Molecular Structure Analysis

The molecular structure of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have been extensively studied in the realm of medicinal chemistry and pharmacology. These compounds have been evaluated for various biological activities and therapeutic potential. For instance:

Novel Antihypertensive Agents : Certain 1,2,3,4-tetrahydroisoquinoline derivatives, including those with a piperidinyl moiety, have been synthesized and examined for their antihypertensive effects. These compounds showed significant bradycardic activities in preclinical models, indicating their potential as novel antihypertensive agents (Watanuki et al., 2011).

Anticonvulsant Agents : N-substituted 1,2,3,4-tetrahydroisoquinolines have been explored for their anticonvulsant properties. Among these, specific derivatives demonstrated high activity, comparable to existing anticonvulsants, suggesting their potential as novel anticonvulsant agents (Gitto et al., 2006).

Selective Estrogen Receptor Modulators (SERMs) : Tetrahydroisoquinoline derivatives have also been studied as potential SERMs, showing high binding affinity and specificity. This is particularly relevant in the context of breast cancer treatment and imaging, where these compounds might serve as radioligands for positron emission tomography (PET) imaging of estrogen receptor expression (Gao et al., 2008).

Chemical and Structural Studies

Apart from pharmacological applications, 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have been subjects of chemical and structural studies:

Crystallography and Molecular Interaction Studies : The crystal structures of several tetrahydroisoquinoline derivatives have been elucidated, revealing interesting molecular conformations and intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential reactivity of these compounds (Fun et al., 2009).

Regioselectivity in Synthesis : Research has also focused on the synthesis of complex molecular structures like dispirooxindole-piperazines using tetrahydroisoquinoline derivatives. These studies explore the regioselectivity of cyclizations and are significant for developing synthetic methodologies in organic chemistry (Xia et al., 2015).

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The future directions in this field may include the discovery and biological evaluation of potential drugs containing piperidine moiety .

Wirkmechanismus

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .

Biochemical Pathways

Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the amide function in related compounds significantly improves physical properties such as increasing solubility and reducing melting points, which could impact the bioavailability .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the substitution of the methyl group at c-9 of the polycyclic structure in related compounds led to a significant increase in the microsomal stability .

Eigenschaften

IUPAC Name |

2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPZUTBWXLFVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342596 |

Source

|

| Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

200413-62-3 |

Source

|

| Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.